N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidin-2-yloxy group and the tert-butylphenyl group. Common reagents used in these reactions include pyrrolidine, tert-butylbenzene, and pyrimidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butyl)phenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide: Similar structure but with a pyridine group instead of a pyrimidine group.
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)14-5-7-15(8-6-14)22-18(24)23-12-9-16(13-23)25-17-20-10-4-11-21-17/h4-8,10-11,16H,9,12-13H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFIGQEWSLJIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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